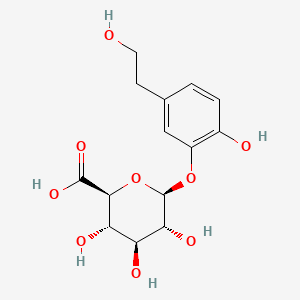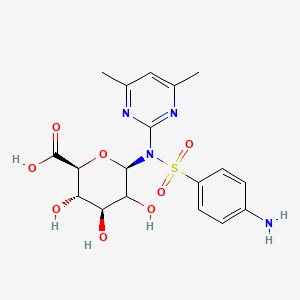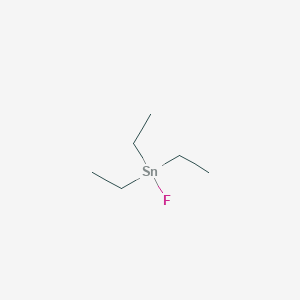
2-Hydroxy-5-(2-hydroxyethyl)phenyl ss-D-Glucopyranosiduronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Hydroxytyrosol 3’-Glucuronide is a phenolic glycoside derived from hydroxytyrosol, a major phenolic compound found in extra virgin olive oil. This compound is known for its potent antioxidant properties and is a significant metabolite in the human body following the consumption of hydroxytyrosol-rich foods. It plays a crucial role in the bioavailability and metabolism of hydroxytyrosol, contributing to its health benefits .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxytyrosol 3’-Glucuronide typically involves the glucuronidation of hydroxytyrosol. This process can be catalyzed by UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to hydroxytyrosol . The reaction conditions often include the presence of cofactors such as UDP-glucuronic acid and specific pH and temperature settings to optimize enzyme activity.
Industrial Production Methods
Industrial production of 3’-Hydroxytyrosol 3’-Glucuronide can be achieved through biotechnological methods, utilizing microbial or enzymatic systems to catalyze the glucuronidation process. These methods are preferred due to their efficiency and sustainability compared to chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3’-Hydroxytyrosol 3’-Glucuronide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it back to hydroxytyrosol.
Substitution: It can participate in substitution reactions where the glucuronide moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled pH, temperature, and solvent systems to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include hydroxytyrosol, quinones, and various substituted phenolic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3’-Hydroxytyrosol 3’-Glucuronide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3’-Hydroxytyrosol 3’-Glucuronide involves its antioxidant activity, where it scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells. It also modulates various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway, which are involved in inflammation and cellular stress responses . Additionally, it influences the expression of genes related to antioxidant defense and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxytyrosol: The parent compound, known for its potent antioxidant properties.
Tyrosol: Another phenolic compound found in olive oil with similar but less potent antioxidant effects.
Oleuropein: A glycoside found in olive leaves, known for its anti-inflammatory and cardioprotective properties.
Uniqueness
3’-Hydroxytyrosol 3’-Glucuronide is unique due to its enhanced bioavailability and stability compared to hydroxytyrosol. Its glucuronide conjugation allows for better absorption and prolonged circulation in the human body, making it a more effective antioxidant and therapeutic agent .
Propriétés
Formule moléculaire |
C14H18O9 |
|---|---|
Poids moléculaire |
330.29 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(2-hydroxyethyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C14H18O9/c15-4-3-6-1-2-7(16)8(5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-2,5,9-12,14-19H,3-4H2,(H,20,21)/t9-,10-,11+,12-,14+/m0/s1 |
Clé InChI |
CPHMFZSEPDNJAZ-BYNIDDHOSA-N |
SMILES isomérique |
C1=CC(=C(C=C1CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine](/img/structure/B13416177.png)

![sodium;[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13416186.png)

![2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide](/img/structure/B13416189.png)
![methyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13416196.png)

![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13416231.png)




![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B13416260.png)

